2-Fluoro-4-phenylthioaniline
Description
2-Fluoro-4-phenylthioaniline is a substituted aniline derivative featuring a fluorine atom at the ortho position (C2) and a phenylthio (-SPh) group at the para position (C4) relative to the amine group. Its molecular formula is C₁₂H₁₀FNS, combining aromatic, halogen, and sulfur-based substituents. The fluorine atom introduces electron-withdrawing effects, while the phenylthio group acts as an electron-donating moiety via resonance, creating a unique electronic profile. This compound is of interest in organic synthesis, particularly in reactions leveraging sulfur’s nucleophilicity or fluorine’s directing effects.
Properties
Molecular Formula |
C12H10FNS |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-fluoro-4-phenylsulfanylaniline |
InChI |
InChI=1S/C12H10FNS/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h1-8H,14H2 |
InChI Key |
MOGRVRNWXYTFQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Fluoro-4-phenylthioaniline with structurally related halogenated aniline derivatives, focusing on molecular features, reactivity, and applications.
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- This compound : The fluorine at C2 withdraws electron density, while the phenylthio group at C4 donates electrons via resonance. This dual effect creates a polarized aromatic ring, favoring regioselective electrophilic substitution at positions activated by the -SPh group.
- 4-Fluoro-2-iodoaniline : The iodine at C2 is a bulky, polarizable substituent that facilitates oxidative cross-coupling reactions (e.g., with boronic acids). The fluorine at C4 directs electrophiles to the ortho and para positions relative to itself .
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